
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide
Übersicht
Beschreibung
N-(tert-butyl)-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide, commonly known as NBBS, is a sulfonamide compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a white solid that is soluble in organic solvents and has a molecular weight of 357.43 g/mol. In
Wirkmechanismus
The mechanism of action of NBBS is based on its ability to covalently bind to proteins through a nitrobenzyl moiety. This covalent binding allows NBBS to be used as a photoaffinity probe, as it can be activated by UV light to cross-link proteins and ligands. In addition, NBBS has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, through its binding to the active site of the enzyme.
Biochemical and Physiological Effects:
NBBS has been shown to have minimal toxicity and does not have any known side effects. However, its biochemical and physiological effects are dependent on the specific proteins and enzymes it interacts with. For example, NBBS has been shown to inhibit the activity of carbonic anhydrase, which plays a role in regulating pH balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NBBS in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the interactions between these molecules in a controlled environment. However, one limitation of NBBS is that it requires UV light to be activated, which can limit its use in certain experiments. In addition, NBBS can be difficult and expensive to synthesize, which can limit its availability.
Zukünftige Richtungen
There are several future directions for the use of NBBS in scientific research. One area of interest is the development of new drugs that target cancer cells. NBBS has been shown to inhibit the activity of carbonic anhydrase, which is overexpressed in many types of cancer cells. In addition, NBBS can be used to study protein-protein interactions in a variety of biological systems, which could lead to new insights into the mechanisms of disease. Finally, the synthesis of new derivatives of NBBS could lead to compounds with improved properties for use in scientific research.
Wissenschaftliche Forschungsanwendungen
NBBS has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions and for the development of new drugs. One of the main uses of NBBS is as a photoaffinity probe, which allows researchers to study the binding interactions between proteins and ligands. NBBS has also been used in the development of new drugs, particularly those targeting cancer cells.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-methyl-N-[(4-nitrophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-5-11-17(12-6-14)25(23,24)19(18(2,3)4)13-15-7-9-16(10-8-15)20(21)22/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYZTIRRGRNDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methyl-N-(4-nitrobenzyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3819874.png)
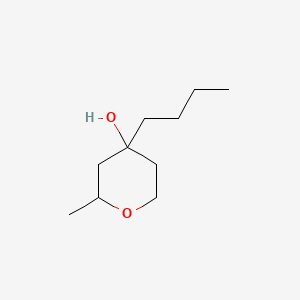


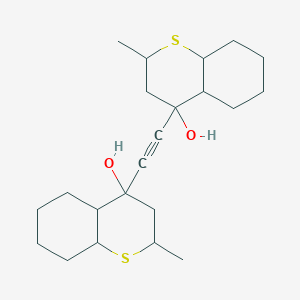
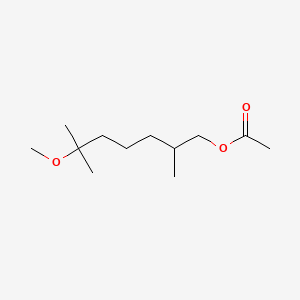
![1-[tert-butyl(4-nitrobenzyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B3819938.png)
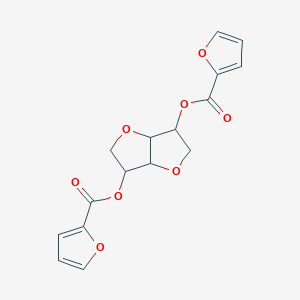

![8-benzyl-3a,8a-dimethyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole](/img/structure/B3819971.png)
![4-{tert-butyl[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B3819976.png)
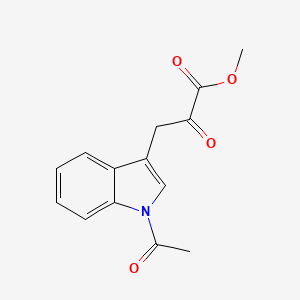
![4-chloro-N-({[2-(1H-indol-3-yl)-1-methylethyl]amino}carbonyl)benzamide](/img/structure/B3819986.png)
![N,N-dipentyl-4-(1-piperidinyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B3820005.png)